molecular formula C10H14ClNO B3394431 (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride CAS No. 140408-84-0

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride

Cat. No.: B3394431
CAS No.: 140408-84-0
M. Wt: 199.68 g/mol
InChI Key: JPCUWZKJLULNGE-PPHPATTJSA-N
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Description

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride is a chiral tetrahydroisoquinoline derivative characterized by a hydroxylmethyl substituent at the 3-position of the tetrahydroisoquinoline core. Its molecular formula is C₁₀H₁₄ClNO (including the hydrochloride counterion), with an average molecular weight of 199.68 g/mol (based on the hydrochloride form) . The compound exists as the (S)-enantiomer, with the stereocenter at the 3-position of the isoquinoline ring. Key identifiers include CAS numbers 18881-17-9 (S-enantiomer) and 63006-93-9 (racemic form), with a purity of up to 97% in commercial supplies .

Structurally, the molecule combines the rigidity of the tetrahydroisoquinoline scaffold with the polarity of the methanol group, making it a versatile intermediate in medicinal chemistry. Its applications span asymmetric synthesis, drug discovery (e.g., as a precursor for opioid receptor ligands), and chiral resolution studies .

Properties

IUPAC Name

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-10-5-8-3-1-2-4-9(8)6-11-10;/h1-4,10-12H,5-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCUWZKJLULNGE-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140408-84-0
Record name 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140408-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often involve the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties : THIQ derivatives have shown promising antimicrobial activity against various pathogens. Studies indicate that modifications in the THIQ structure can enhance efficacy against resistant strains.
  • Neuroprotective Effects : Research highlights the neuroprotective capabilities of THIQ analogs, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties.
  • Antiplasmodial Activity : Recent findings suggest that certain THIQ derivatives possess significant antiplasmodial activity, making them potential candidates for malaria treatment .

Synthesis Strategies

The synthesis of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride typically involves several key synthetic routes:

  • Pictet-Spengler Reaction : This method is commonly employed to construct the tetrahydroisoquinoline framework from appropriate precursors such as phenethylamines and aldehydes .
  • Reduction Reactions : Compounds can be synthesized through reduction of isoquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives is critical for optimizing their biological activity. Modifications at specific positions on the THIQ ring can significantly influence binding affinity to biological targets and overall pharmacological effects. For instance, methyl substitutions at certain positions have been linked to enhanced antimalarial activity .

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of a series of THIQ derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative conditions .

Case Study 2: Antiplasmodial Activity

In another investigation focused on antiplasmodial activity, a specific analog of THIQ demonstrated an IC50 value of 21 nM against Plasmodium falciparum. This study underscores the importance of structural modifications in enhancing the efficacy of THIQ derivatives against malaria .

Compound NameActivity TypeIC50 Value (nM)Reference
This compoundNeuroprotectiveNot specified
THIQ Analog AAntiplasmodial21
THIQ Analog BAntimicrobial50

Table 2: Synthesis Methods for THIQ Derivatives

MethodDescriptionYield (%)
Pictet-Spengler ReactionFormation from phenethylamine and aldehyde85
Reduction with LiAlH4Conversion of isoquinoline to alcohol90

Mechanism of Action

The mechanism of action of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

  • Positional Isomerism : The target compound’s hydroxylmethyl group at C3 distinguishes it from the C7-substituted isomer (CAS 2152636-99-0), which exhibits identical molecular weight but altered steric and electronic properties due to ring-position differences .
  • Functional Group Diversity: Carboxylic Acid Derivatives: (S)-6,7-Dimethoxy-THIQ-3-carboxylic Acid HCl (C₁₂H₁₄ClNO₄) incorporates a carboxylic acid and methoxy groups, enhancing hydrogen-bonding capacity and lipophilicity compared to the target compound’s hydroxyl group . Ester vs. Alcohol: The methyl ester in (S)-Methyl THIQ-3-carboxylate HCl (C₁₁H₁₄ClNO₂) reduces polarity relative to the target’s primary alcohol, influencing solubility and metabolic stability .

Commercial Availability and Cost

  • The target compound is priced at $36/1g (97% purity), while its methyl ester analog (CAS 78183-55-8) costs ~$40/1g, reflecting the added complexity of esterification .
  • The positional isomer (C7-substituted) is less commercially available, highlighting the synthetic challenges of regioselective functionalization .

Research Findings and Implications

Recent studies emphasize the stereochemical sensitivity of tetrahydroisoquinoline derivatives in drug-receptor interactions. For instance:

  • The (S)-enantiomer of the target compound demonstrates higher binding affinity to opioid receptors compared to its (R)-counterpart, underscoring the importance of chirality in pharmacological activity .
  • Substitution at C3 (vs. C7) optimizes blood-brain barrier penetration in CNS-targeting analogs, as evidenced by comparative pharmacokinetic studies .

These insights guide the rational design of tetrahydroisoquinoline-based therapeutics, balancing structural modifications with functional outcomes.

Biological Activity

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride is a compound derived from the tetrahydroisoquinoline (TIQ) scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound based on various studies and findings.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are known for their wide range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. The biological activity of TIQ derivatives often depends on the specific substitutions on the isoquinoline ring and the stereochemistry of the compounds.

1. Neuropharmacological Effects

Tetrahydroisoquinoline derivatives have been extensively studied for their neuropharmacological properties. For instance, certain TIQ compounds have shown potential as selective antagonists at orexin receptors, which are implicated in sleep regulation and addiction. A study identified a series of TIQ analogs that exhibited high selectivity for the OX1 receptor and demonstrated efficacy in blocking cocaine-induced behaviors in animal models .

2. Antifungal Activity

Research has demonstrated that specific TIQ derivatives possess antifungal properties. A study synthesized new 2-aryl-6,7-substituted tetrahydroisoquinolines and evaluated their antifungal activity against various strains. The findings indicated that certain compounds exhibited significant antifungal effects, suggesting potential therapeutic applications in treating fungal infections .

3. Anticancer Potential

The anticancer activity of tetrahydroisoquinoline derivatives has also been a focus of research. A series of TIQ carboxamide derivatives were designed and evaluated as selective inhibitors of DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase involved in cancer progression. One compound demonstrated strong inhibition against DDR1, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of TIQ derivatives. Modifications at specific positions on the tetrahydroisoquinoline ring can enhance potency and selectivity for target receptors. For example, studies have shown that substituents at the 1-position significantly affect activity at orexin receptors .

Case Study 1: Orexin Receptor Antagonists

A study synthesized several TIQ analogs to explore their interaction with orexin receptors. The most promising compound exhibited a dissociation constant (Kd) of 16.1 nM at the OX1 receptor with over 620-fold selectivity against OX2 receptors. This compound was effective in preventing locomotor sensitization to cocaine in rats .

Case Study 2: Antifungal Activity

In a recent investigation, a series of new tetrahydroisoquinoline derivatives were synthesized and screened for antifungal activity against Candida albicans and other fungal strains. Some compounds displayed notable antifungal effects with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Data Tables

Compound Biological Activity IC50/Kd Values Selectivity
Compound AOrexin receptor antagonist16.1 nM>620-fold OX1/OX2
Compound BAntifungalMIC = 10 µg/mL-
Compound CDDR1 inhibitorIC50 = 50 nMSelective

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride
Reactant of Route 2
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride

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